

A Comparative Guide to the Crystal Structure of 9-(4-Nitrophenyl)-9H-carbazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-(4-Nitrophenyl)-9H-carbazole

Cat. No.: B094307

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Crystallographic, Thermal, and Synthetic Aspects of **9-(4-Nitrophenyl)-9H-carbazole** and Its Analogs.

This guide provides a comprehensive comparison of the crystal structure of **9-(4-Nitrophenyl)-9H-carbazole** with related carbazole derivatives. Detailed experimental protocols for its synthesis are presented, alongside a comparative analysis of its thermal properties. This information is crucial for researchers in materials science and drug discovery exploring the structure-property relationships of carbazole-based compounds.

Crystal Structure Comparison

The molecular geometry and packing of **9-(4-Nitrophenyl)-9H-carbazole** are significantly influenced by the nature of the substituent on the 9-phenyl ring. A comparison with its bromo- and nitrophenylsulfonyl-substituted analogs reveals key differences in their crystal lattices and intermolecular interactions.

In **9-(4-Nitrophenyl)-9H-carbazole**, the carbazole ring system is nearly planar, and the nitrobenzene ring is twisted at a dihedral angle of $53.08(4)^\circ$.^[1] This twisted conformation is a common feature in 9-aryl-9H-carbazoles and is influenced by the steric hindrance between the ortho-hydrogens of the phenyl ring and the carbazole moiety. The crystal packing is characterized by C-H...O hydrogen bonds, forming dimeric structures.^[1]

In contrast, the introduction of a sulfonyl linker in 9-(4-Nitrophenylsulfonyl)-9H-carbazole leads to a larger dihedral angle of 73.73(5) $^{\circ}$ between the carbazole and the nitrophenyl ring.[2] The crystal structure is stabilized by intermolecular C-H…O hydrogen bonds, creating a three-dimensional network.[2] The bromo-substituted analog, 9-(4-Bromophenyl)-9H-carbazole, exhibits a dihedral angle of 49.87(5) $^{\circ}$, falling between the nitro and nitrophenylsulfonyl derivatives.[3]

Parameter	9-(4-Nitrophenyl)-9H-carbazole	9-(4-Bromophenyl)-9H-carbazole	9-(4-Nitrophenylsulfonyl)-9H-carbazole
Formula	C ₁₈ H ₁₂ N ₂ O ₂	C ₁₈ H ₁₂ BrN	C ₁₈ H ₁₂ N ₂ O ₄ S
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c	Not specified
a (Å)	8.356(2)	8.4137(3)	7.4877(2)
b (Å)	21.620(5)	20.1179(7)	11.7612(3)
c (Å)	8.153(2)	8.6346(3)	17.3744(4)
β (°)	105.592(4)	108.5322(14)	90.119(2)
V (Å ³)	1418.7(6)	1385.76(8)	1530.06(7)
Dihedral Angle (°)	53.08(4)	49.87(5)	73.73(5)

Performance Comparison: Thermal Properties

The thermal stability of these carbazole derivatives is a critical parameter for their potential applications in electronic devices. The melting point provides a direct measure of this stability.

Compound	Melting Point (°C)
9-(4-Nitrophenyl)-9H-carbazole	210.15 - 211.05[1]
9-(4-Bromophenyl)-9H-carbazole	147 - 151[4]
9-(4-Nitrophenylsulfonyl)-9H-carbazole	193

Note: The melting point for 9-(4-Nitrophenylsulfonyl)-9H-carbazole was reported as 466 K, which is converted to 193 °C.[2]

The higher melting point of the nitro-substituted carbazole compared to its bromo-counterpart suggests stronger intermolecular interactions in the solid state, likely due to the presence of the polar nitro group facilitating stronger dipole-dipole interactions. The sulfonyl-containing derivative has an intermediate melting point.

Specific quantitative photophysical data (e.g., absorption/emission wavelengths, quantum yields) for **9-(4-Nitrophenyl)-9H-carbazole** were not available in the searched literature. However, carbazole derivatives are well-known for their fluorescent properties, with emission typically occurring in the blue region of the spectrum. The introduction of different substituents on the phenyl ring is expected to modulate these photophysical properties.

Experimental Protocols

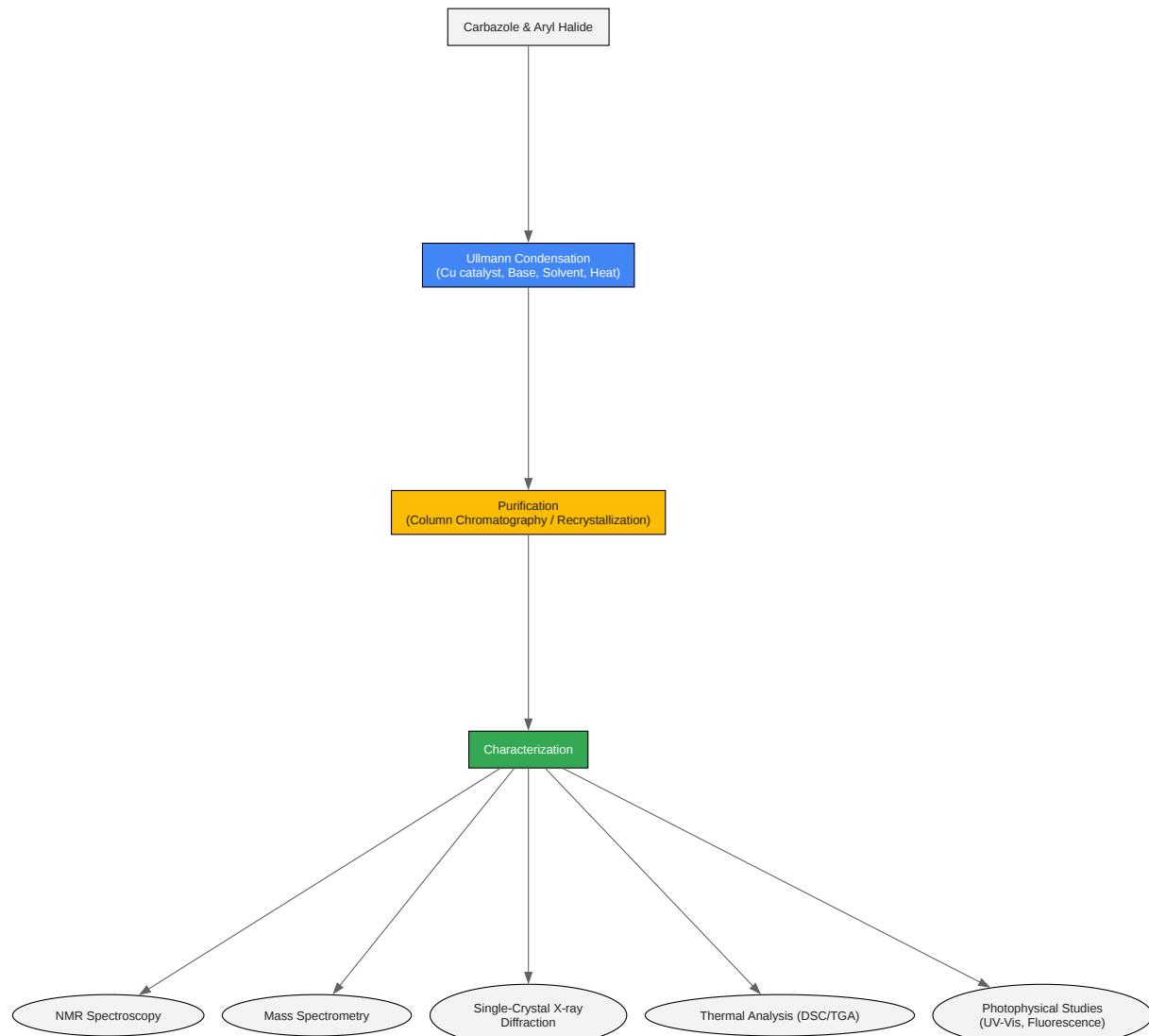
The synthesis of 9-aryl-9H-carbazoles is commonly achieved through Ullmann condensation, a copper-catalyzed cross-coupling reaction.

Synthesis of 9-(4-Nitrophenyl)-9H-carbazole[1]

- Materials: Carbazole, 1-nitrobenzene, potassium hydroxide.
- Procedure: A mixture of carbazole (e.g., 5.0 mmol) and potassium hydroxide (5.0 mmol) is dissolved in 1-nitrobenzene (10 mL). The reaction mixture is stirred at an elevated temperature (specific temperature not provided in the source) until the reaction is complete, as monitored by thin-layer chromatography. Upon cooling, the product crystallizes. The crude product is then purified by washing with a suitable solvent, such as light petroleum, and dried under vacuum.

Synthesis of 9-(4-Nitrophenylsulfonyl)-9H-carbazole[2]

- Materials: Carbazole, 4-nitrobenzene-1-sulfonyl chloride, dichloromethane, tetramethylammonium hydrogen sulfate, sodium hydroxide.
- Procedure: Carbazole (19.45 mmol) and 4-nitrobenzene-1-sulfonyl chloride (38.91 mmol) are dissolved in dichloromethane (300 mL). To this solution, tetramethylammonium hydrogen


sulfate (0.3 g) and a 50% aqueous solution of sodium hydroxide (40 mL) are added. The resulting mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into a mixture of water (200 mL) and dichloromethane (200 mL). The organic layer is separated, and the solvent is evaporated. The residue is purified by column chromatography on silica gel using a suitable eluent to afford the pure product, which is then crystallized from ethyl acetate.

Synthesis of 9-(4-Bromophenyl)-9H-carbazole[3]

- Materials: Carbazole, 1-bromo-4-iodobenzene, copper powder, potassium carbonate, 1,2-dichlorobenzene.
- Procedure: A mixture of carbazole, 1-bromo-4-iodobenzene, copper powder, and potassium carbonate in 1,2-dichlorobenzene is heated at reflux for an extended period (e.g., 68 hours) in a sealed tube. After cooling, the reaction mixture is partitioned between toluene and water. The organic layers are combined, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of 9-aryl-9H-carbazoles is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of 9-aryl-9H-carbazoles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 9-(4-Nitrophenylsulfonyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [A Comparative Guide to the Crystal Structure of 9-(4-Nitrophenyl)-9H-carbazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b094307#crystal-structure-of-9-4-nitrophenyl-9h-carbazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com